ethyl 4-[2-(3-formyl-1H-indol-1-yl)acetamido]benzoate
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Overview
Description
Ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and an acylated amine group
Mechanism of Action
Target of Action
Ethyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them biologically active compounds.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their broad-spectrum biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(3-formyl-1H-indol-1-yl)acetamido]benzoate typically involves multi-step organic reactions. One common method starts with the formation of the indole nucleus, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Following the formation of the indole, the next step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
The final step involves the acylation of the formylated indole with ethyl 4-aminobenzoate. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and formylation steps, as well as the use of automated peptide synthesizers for the final acylation step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro, halogen, or sulfonyl groups onto the indole ring.
Scientific Research Applications
Ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ethyl 4-[2-(3-formyl-1H-indol-1-yl)acetamido]benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-26-20(25)14-7-9-16(10-8-14)21-19(24)12-22-11-15(13-23)17-5-3-4-6-18(17)22/h3-11,13H,2,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVFSQSKVDIRAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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